![molecular formula C11H5BrCl2N4 B029322 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile CAS No. 269055-75-6](/img/structure/B29322.png)
4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile
Overview
Description
“4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile” is a chemical compound with the molecular formula C11H5BrCl2N4 . It has an average mass of 343.994 Da and a monoisotopic mass of 341.907471 Da . This compound is used as an intermediate in the synthesis of Etravirine , a medication used for the treatment of HIV .
Molecular Structure Analysis
The molecular structure of “4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile” consists of a benzonitrile group attached to a pyrimidine ring via an amino group . The pyrimidine ring is substituted with bromine and chlorine atoms .
Scientific Research Applications
Synthesis of Disubstituted Pyrimidines
This compound can be used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling . This process is crucial in the creation of various pharmaceutical compounds.
Biarylpyrimidine Synthesis
The compound is also used in biarylpyrimidine synthesis involving biaryl cross-coupling . Biarylpyrimidines are important in medicinal chemistry due to their wide range of biological activities.
Production of Halopyrimidines
Halopyrimidines can be produced by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . This compound, with its halogen groups, becomes a suitable precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds .
Regioselective Dechlorination
Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . This is a complementary synthetic protocol to the conventional synthesis of pyrimidines.
Anti-corrosion Applications
In a comprehensive study of a similar compound, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, it was found to have significant anti-corrosion potential . Given the structural similarities, it’s possible that “4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile” may also exhibit anti-corrosion properties.
Antimicrobial Applications
The same study also found the compound to have substantial antimicrobial efficacy against a spectrum of bacterial and fungal pathogens . This suggests potential antimicrobial applications for “4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile”.
Antioxidant Applications
The compound was also found to have antioxidant potential, as quantified using the DPPH free radical scavenging assay . This suggests that “4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile” could be used in the development of antioxidant therapies.
properties
IUPAC Name |
4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZKXTGKGMPSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrCl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623169 | |
Record name | 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile | |
CAS RN |
269055-75-6 | |
Record name | 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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